Synthetic Step Efficiency: Meloscine vs. Epimeloscine Route Comparison (Curran 2011)
The Curran 2011 cascade radical annulation route provides the shortest synthesis for both meloscine and its epimer. Critically, the synthesis produces (±)-epimeloscine directly in a stereoselective manner, which can then be readily epimerized to (±)-meloscine in 83% yield [1]. This demonstrates that procurement of meloscine via the epimeloscine intermediate is a viable and efficient synthetic strategy compared to direct, longer routes.
| Evidence Dimension | Total synthetic steps (longest linear sequence) |
|---|---|
| Target Compound Data | 13 total steps, 10-step longest linear sequence (via epimeloscine epimerization) |
| Comparator Or Baseline | Epimeloscine (direct product): 13 total steps, 10-step longest linear sequence |
| Quantified Difference | 0 steps (same route); 83% yield for epimerization to meloscine |
| Conditions | Cascade radical annulation of divinylcyclopropane, RCM end game |
Why This Matters
For procurement, this indicates that meloscine can be sourced efficiently from epimeloscine, and the same synthetic route yields both epimers, offering flexibility in stock management.
- [1] Zhang H, Curran DP. A short total synthesis of (±)-epimeloscine and (±)-meloscine enabled by a cascade radical annulation of a divinylcyclopropane. J Am Chem Soc. 2011;133(27):10376–10378. View Source
